molecular formula C23H23N3O3 B6544587 1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1019152-10-3

1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6544587
CAS No.: 1019152-10-3
M. Wt: 389.4 g/mol
InChI Key: GKEXZGKAZJHTMJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core fused with a 1,3-oxazole substituent. The oxazole ring is substituted at position 2 with a 3-methylphenyl group and at position 4 with a methyl group, while the quinazoline nitrogen at position 3 is substituted with an isopropyl group.

Key structural attributes:

  • Tetrahydroquinazoline-2,4-dione: A bicyclic system with two ketone groups, contributing to hydrogen-bonding capabilities.
  • Substituents: The 3-methylphenyl and isopropyl groups likely influence lipophilicity and steric bulk, impacting solubility and target binding .

Properties

IUPAC Name

1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14(2)26-22(27)18-10-5-6-11-20(18)25(23(26)28)13-19-16(4)29-21(24-19)17-9-7-8-15(3)12-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEXZGKAZJHTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Properties/Bioactivity Reference
1-{[5-Methyl-2-(3-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}-3-(Propan-2-yl)-Tetrahydroquinazoline-2,4-Dione Tetrahydroquinazoline-2,4-dione 5-Methyl-2-(3-methylphenyl)oxazole, isopropyl Hypothesized enzyme inhibition (e.g., kinases, CYP450) due to quinazoline-oxazole synergy
3-[(5-Phenyl Hydroxyl-1,3,4-Oxadiazol-2-yl)Methyl Amino]-2-Methyl Quinazolin-4(3H)-one Quinazolin-4(3H)-one 1,3,4-Oxadiazole with hydroxyl and phenyl groups Antibacterial activity via oxadiazole-mediated membrane disruption
5-Amino-1-{2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile Pyrazole-thiadiazole hybrid Thiadiazole with methyl group, pyrazole with phenyl and carbonitrile Antifungal activity (m.p. 191.8°C; docking with 14-α-demethylase)
Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazole-3-yl)Thio)Acet(Propan,Benz)Imidates 1,2,4-Triazole Phenethyl and alkylthio groups Broad-spectrum antimicrobial activity (low toxicity)

Physicochemical Properties

  • Solubility : The oxazole and quinazoline-dione groups enhance polarity, likely making the compound soluble in polar aprotic solvents (e.g., DMSO) but less so in water due to the bulky isopropyl and 3-methylphenyl groups .
  • Melting Point : Similar oxazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine) exhibit m.p. >150°C, suggesting thermal stability .
  • Hydrogen Bonding: The quinazoline-dione core allows for strong hydrogen-bond donor/acceptor interactions, comparable to triazolo-thiadiazoles in docking studies .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) :
    • Bulky substituents (e.g., isopropyl) reduce solubility but enhance target specificity .
    • Electron-deficient heterocycles (oxazole, thiadiazole) improve binding to enzymatic active sites .
  • Crystallography : SHELX refinement (–2) and ORTEP-3 () are critical for confirming stereochemistry in such polyheterocyclic systems.

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